9-Benzyl-1,9-diazaspiro[5.5]undecane
Descripción general
Descripción
9-Benzyl-1,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C16H24N2 . It has a molecular weight of 244.38 . The compound is typically in a liquid or solid physical form .
Molecular Structure Analysis
The InChI code for 9-Benzyl-1,9-diazaspiro[5.5]undecane is 1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2 . This code provides a unique representation of the compound’s molecular structure.It is typically in a liquid or solid physical form . The compound has a molecular weight of 244.38 .
Aplicaciones Científicas De Investigación
1. Treatment of Obesity and Type 2 Diabetes Mellitus 9-Benzyl-1,9-diazaspiro[5.5]undecane derivatives have shown potential in decreasing new fatty acid synthesis, which can be effective in the treatment of obesity and type 2 diabetes mellitus. This is due to their ability to influence lipid metabolism .
Sleep Disorders
These compounds have been developed as antagonists for orexin receptors (OX1R and OX2R), which are involved in the regulation of sleep. Research aims to develop both dual antagonists against OX1R and OX2R, as well as selective OX2R antagonists .
Dengue Virus Infection
There has been a discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives that exhibit inhibitory activity against dengue virus type 2 (DENV2). This marks the first time such activity has been reported for these compounds .
GABAAR Antagonists
Compounds based on 3,9-diazaspiro[5.5]undecane have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists, which are relevant in the context of neurological research and potential treatments .
Anticonvulsant Activity
New derivatives of diazaspiro undecane have shown good anticonvulsant activity, particularly in certain screening models for seizure disorders. This highlights their potential use in developing treatments for epilepsy .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 9-Benzyl-1,9-diazaspiro[5.5]undecane are the γ-aminobutyric acid type A receptors (GABA_AR) . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
9-Benzyl-1,9-diazaspiro[5.5]undecane acts as a potent competitive antagonist at the GABA_AR . It binds to the receptor, preventing the binding of GABA, and thus inhibits the receptor’s function .
Biochemical Pathways
The inhibition of GABA_AR by 9-Benzyl-1,9-diazaspiro[5.5]undecane affects the GABAergic neurotransmission pathway . This can lead to an increase in neuronal excitability, potentially affecting various neurological and psychiatric disorders .
Pharmacokinetics
While specific ADME properties for 9-Benzyl-1,9-diazaspiro[5.5]undecane are not readily available, compounds of the 1,9-diazaspiro[5.5]undecane class have been reported to show low cellular membrane permeability . This could impact the bioavailability of the compound .
Result of Action
The antagonistic action of 9-Benzyl-1,9-diazaspiro[5.5]undecane on GABA_AR can result in increased neuronal excitability . This could potentially be harnessed for the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling disorders, cardiovascular disorders, and psychotic disorders .
Action Environment
The action of 9-Benzyl-1,9-diazaspiro[5.5]undecane can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature
Propiedades
IUPAC Name |
9-benzyl-1,9-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTIPFMUKHVJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649124 | |
Record name | 9-Benzyl-1,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-1,9-diazaspiro[5.5]undecane | |
CAS RN |
1100748-66-0 | |
Record name | 9-Benzyl-1,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-benzyl-1,9-diazaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.